molecular formula C13H11NO2 B1297503 (4-Pyridin-2-YL-phenyl)-acetic acid CAS No. 51061-67-7

(4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No. B1297503
CAS RN: 51061-67-7
M. Wt: 213.23 g/mol
InChI Key: KPAUORDXNFURBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Pyridin-2-YL-phenyl)-acetic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which include “(4-Pyridin-2-YL-phenyl)-acetic acid”, involves ring construction from different cyclic or acyclic precursors . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Molecular Structure Analysis

The molecular structure of “(4-Pyridin-2-YL-phenyl)-acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“(4-Pyridin-2-YL-phenyl)-acetic acid” is a solid compound . Its physical and chemical properties are largely determined by its molecular structure, which includes a pyrrolidine ring .

Scientific Research Applications

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis and identification.

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Pyrimidine derivatives, which “(4-Pyridin-2-YL-phenyl)-acetic acid” could potentially be a part of, have been designed and developed for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .
  • Results or Outcomes : Many novel pyrimidine derivatives have shown promising results in their anticancer activity . The outcomes would be measured in terms of the drug’s efficacy in inhibiting cancer cell growth or inducing apoptosis.

Drug Discovery

  • Scientific Field : Drug Discovery
  • Application Summary : This compound could potentially be used in the discovery of new drugs . Its structure could be modified to create new compounds with desired pharmacological properties.

Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Biochemistry

  • Scientific Field : Biochemistry
  • Application Summary : As a biochemical, this compound could be used in various biochemical experiments .

Pharmacology

  • Scientific Field : Pharmacology
  • Application Summary : This compound could potentially be used in pharmacological studies . It could be used to study the effects of various drugs on the body.

Future Directions

The future directions for the research on “(4-Pyridin-2-YL-phenyl)-acetic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the structure–activity relationships of the studied compounds and the influence of steric factors on biological activity .

properties

IUPAC Name

2-(4-pyridin-2-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAUORDXNFURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333426
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyridin-2-YL-phenyl)-acetic acid

CAS RN

51061-67-7
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude of 4-(2-Pyridinyl)benzylalcohol was dissolved in 20 ml DCM, cooled using ice/methanol, triethylamine (1.25 ml, 8.9 mmole) was added followed by methanesulfonylchloride (0.7 ml, 8.9 mmole) added drop wise over 5 minutes. The reaction was allowed to stir at room temperature till the TLC indicated consumption of the starting material (3 hrs), after completion of the reaction, the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce yellow oil, the oil produced was dissolved in 25 ml of 90% ethanol, KCN (1.05 gm, 16.2 mmole) was then added and it was heated under reflux overnight. Ethanol was evaporated; solid was washed with 50 ml water and filtered. The solid was dissolved in 30 ml of conc. HCl, refluxed for 48 hr; charcoal was added refluxed for 1 hr, filtered. The HCl was evaporated, the solid formed was dissolved in 5 ml of water, NaOH 1 N was added drop wise while extracting with ethyl acetate, the ethyl acetate extract was dried with Na2SO4 and evaporated to produce white solid (0.6 gm, 35% in 3 steps) H1-NMR INOVA-500 (DMSO d6) δ 3.641 (s, 2H), 7.345 (t, J=6.0 Hz, 1H), 7.381 (d, J=8.5 Hz, 2H), 7.879 (t, J=8.0 Hz, 1H), 7.951 (d, J=8.0 Hz, 1H), 8.034 (d, J=8.0 Hz, 2H), 8.662 (d, J=4.0 Hz, 1H), 12.390 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.05 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridyl)phenyl]acetate are introduced into 5 ml of tetrahydrofuran and, at room temperature, 6.2 ml of a 1M potassium hydroxide solution in water are added. The mixture is stirred at room temperature for 18 h and then the solvent is substantially removed in vacuo, the residue is taken up in 10 ml of water and the pH was adjusted to about 5 with 2N hydrochloric acid. Extraction of the aqueous phase twice with 10 ml of dichloromethane each time affords, after drying the combined organic phases over magnesiumsulfate and removing the solvent in vacuo, the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridinyl)phenyl]acetate are initially charged in 5 ml of tetrahydrofuran and, at room temperature, admixed with 6.2 ml of a 1M potassium hydroxide solution in water. The mixture is then stirred at room temperature for 18 h, most of the solvent is removed under reduced pressure and the residue is taken up in 10 ml of water and adjusted to a pH of about 5 using 2N hydrochloric acid. The aqueous phase was extracted twice, in each case with 10 ml of dichloromethane, the combined organic phases were dried over magnesium sulphate and the solvent was removed under reduced pressure, giving the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.